molecular formula C11H10FNO3 B1447556 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-03-5

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B1447556
M. Wt: 223.2 g/mol
InChI Key: XDSRHUOAYUUCJT-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 3-Fluorophenylacetic acid, have been used as building blocks to synthesize other complex molecules . Boronic acids, which could potentially be used in the synthesis of this compound, are commonly used as building blocks and synthetic intermediates .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, as has been done for similar compounds . Density functional theory (DFT) could be used to calculate the molecular structure, which should be consistent with the X-ray diffraction results .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the oxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms. The fluorophenyl group could also participate in reactions, particularly if the compound is used as a building block for synthesizing other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the oxazole ring and the fluorophenyl group. For example, the compound might exhibit the typical aromatic properties of phenyl-containing compounds. The presence of the fluorine atom could also influence the compound’s reactivity and other chemical properties .

Scientific Research Applications

Synthesis and Antibacterial Activities

Research has shown the synthesis of quinolones with heterocyclic substituents like oxazoles, demonstrating significant antibacterial activity against Gram-positive organisms (Cooper et al., 1990).

Pharmaceutical Applications

The compound 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, related to the oxazole class, has been prepared for potential pharmaceutical applications (Christov et al., 2006).

Chemical Reactions and Structural Analysis

A study involving oxazoles, like the one , discusses their reaction with tetracyanoethylene, leading to the molecular structure determination of the resulting compounds (Ibata et al., 1992).

Antitumor Activity

Isoxazolyl- and isothiazolylcarbamides derived from oxazolyl compounds have been synthesized and shown to exhibit significant antitumor activity, indicating potential in cancer treatment (Potkin et al., 2014).

Intermediate for Anticancer Drugs

The related compound 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid is an important intermediate for biologically active anticancer drugs (Zhang et al., 2019).

Role in Chemical Synthesis

Oxazoles have been used as masked carboxyls in chemical synthesis, activating ortho-leaving groups in nucleophilic aromatic substitution, indicating their versatility in organic synthesis (Cram et al., 1987).

X-ray Crystal Structure Analysis

The structural analysis of oxazole compounds through X-ray crystallography, as exemplified in the study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, provides insights into the molecular arrangement and potential reactivity (Shtabova et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on several factors, including how it’s handled and disposed of, and whether it’s used in its pure form or as part of a mixture. Material safety data sheets (MSDS) would typically provide information on the potential hazards associated with this compound, as well as recommended measures for safe handling and use .

Future Directions

The future directions for research on this compound could potentially include exploring its use as a building block for synthesizing other complex molecules, investigating its physical and chemical properties, and studying its potential applications in various fields .

properties

IUPAC Name

3-(3-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSRHUOAYUUCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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